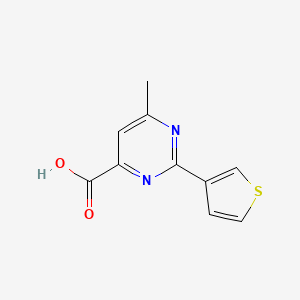

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid

Description

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 6, a thiophen-3-yl moiety at position 2, and a carboxylic acid group at position 2. This structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly for targeting enzymes or receptors where aromatic and heteroaromatic interactions are critical.

Properties

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

6-methyl-2-thiophen-3-ylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2S/c1-6-4-8(10(13)14)12-9(11-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14) |

InChI Key |

XFBSUCWJRBTLJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CSC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the use of a Gewald reaction, which involves the condensation of a thiophene derivative with a cyanoacetic ester and elemental sulfur under basic conditions . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitutions can take place on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and sodium hydride for nucleophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated thiophene and pyrimidine derivatives.

Scientific Research Applications

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its neuroprotective and anti-inflammatory properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

Pathways Involved: The compound can affect pathways such as the NF-κB inflammatory pathway and apoptosis pathways, leading to reduced inflammation and cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid can be contextualized by comparing it to analogous pyrimidine-4-carboxylic acid derivatives. Key differences in substituents, synthesis routes, and biological activities are highlighted below.

Structural and Substituent Variations

Key Observations:

- Electronic Effects : The thiophen-3-yl group in the target compound introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological systems compared to CF₃ or piperazine substituents .

- Biological Targeting: Derivatives with bicyclic amines (e.g., compound 18) or piperazine (e.g., compound 14) are designed for protein antagonism (e.g., Retinol Binding Protein 4), whereas the thiophene analog may favor antimicrobial applications due to its interaction with bacterial enzymes like TrmD .

- Solubility : Carboxylic acid groups improve aqueous solubility, but substituents like CF₃ (in compound 10) or dioxo groups (in CAS 626-48-2) may alter logP values and membrane permeability .

Biological Activity

6-Methyl-2-(thiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a thiophene moiety and a carboxylic acid group. The presence of these functional groups contributes to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 196.24 g/mol.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The carboxylic acid group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing multiple biochemical pathways.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Induction of apoptosis |

| 5-Fluorouracil | 10 | Inhibition of DNA synthesis |

| Gemcitabine | 5 | Inhibition of DNA polymerase |

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. Studies suggest that derivatives with similar structures can inhibit bacterial growth by targeting specific enzymes or disrupting cell membrane integrity.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Anti-inflammatory Activity

Thiophene-based compounds have been recognized for their anti-inflammatory properties. Research has shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

A study reported that compounds with similar structures exhibited IC50 values against COX enzymes comparable to established anti-inflammatory drugs.

Table 3: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | TBD | COX-1/COX-2 |

| Indomethacin | 0.04 | COX-1/COX-2 |

| Celecoxib | 0.04 | COX-2 |

Case Studies

- Anticancer Study : A recent study on pyrimidine derivatives showed that modifications at the methyl position significantly enhanced anticancer activity against breast cancer cell lines, indicating the importance of structural optimization in drug design.

- Antimicrobial Research : Another investigation found that introducing electron-withdrawing groups to the thiophene ring improved the antimicrobial efficacy against resistant strains of bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.